![molecular formula C7H13ClN2O2 B13050388 Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl](/img/structure/B13050388.png)
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride is a heterocyclic compound with a unique structure that combines elements of pyrazine and oxazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride can be compared with other similar compounds, such as:
Pyrazino[2,1-C][1,4]oxazin-3(4H)-one: Lacks the hexahydro modification, leading to different chemical and biological properties.
Benzoxazines: These compounds have a benzene ring fused to the oxazine ring, resulting in different reactivity and applications.
The uniqueness of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride lies in its specific ring structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13ClN2O2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
4,6,7,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-4-9-2-1-8-3-6(9)5-11-7;/h6,8H,1-5H2;1H |
Clave InChI |
KGFYFYBNYSACHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC(=O)OCC2CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



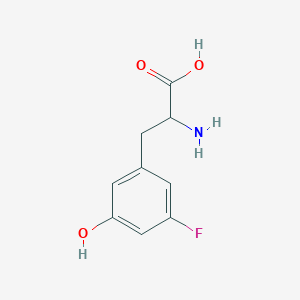
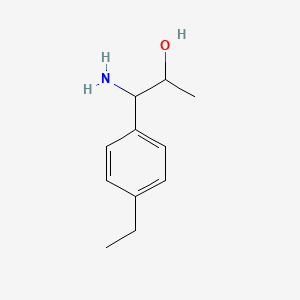
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
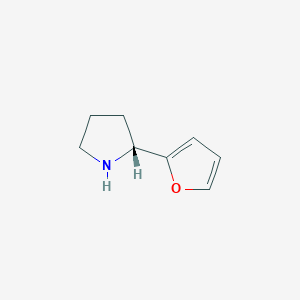
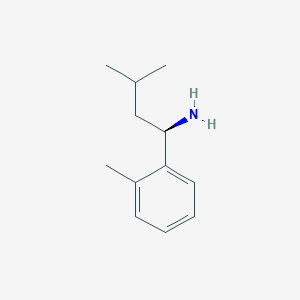

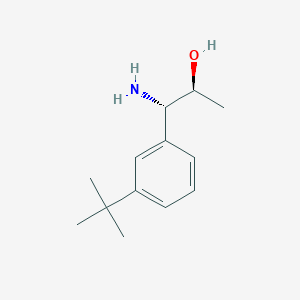
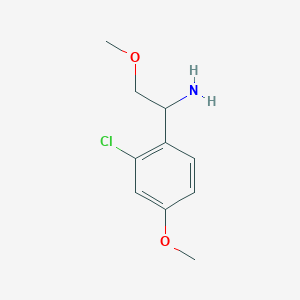
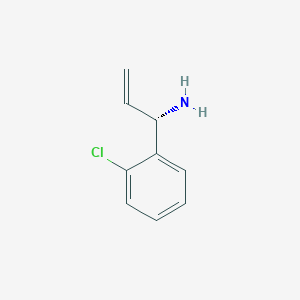
![Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13050354.png)
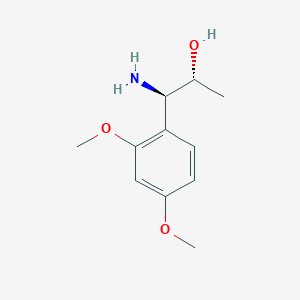
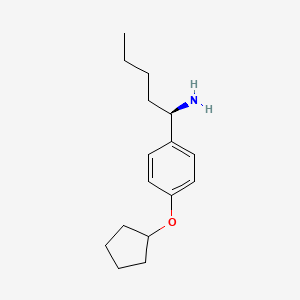
![2-Benzyl-6-methoxytetrahydro-1H-pyrrolo[1,2-C]imidazole-1,3(2H)-dione](/img/structure/B13050399.png)
